

Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isonicotinic acid N-oxide

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Introduction

Isonicotinic acid N-oxide is a pyridine derivative that has garnered significant interest in medicinal chemistry and drug development, primarily due to its role as a metabolite of the frontline anti-tuberculosis drug, isoniazid. This technical guide provides a detailed overview of **isonicotinic acid N-oxide**, including its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action as an inhibitor of enoyl-acyl carrier protein reductase (InhA) in *Mycobacterium tuberculosis*.

Chemical Identity: Synonyms and Alternative Names

Isonicotinic acid N-oxide is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative names is provided below to aid in literature searches and compound identification.

- Systematic IUPAC Name: 4-Carboxypyridine 1-oxide
- Other Names:
 - Isonicotinic acid, 1-oxide
 - Pyridine-4-carboxylic acid N-oxide

- 4-Pyridinecarboxylic acid, 1-oxide[1]
- Isonicotinic acid oxide
- 4-Carboxypyridine N-oxide
- 1-Oxidoisonicotinic acid
- INO

Physicochemical and Biological Data

A summary of the key quantitative data for **isonicotinic acid N-oxide** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ NO ₃	[2]
Molecular Weight	139.11 g/mol	[2]
CAS Number	13602-12-5	[2]
Melting Point	270-271 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	
MIC vs. M. tb H37Rv	0.22 µM	[1]
MIC vs. M. tb MDR	28.06 µM	[1]
MIC vs. M. tb XDR	56.19 µM	[1]

Experimental Protocols

Synthesis of Isonicotinic Acid N-Oxide

While a specific, detailed, and publicly available protocol for the synthesis of **isonicotinic acid N-oxide** is not readily found in a single source, a general method can be inferred from standard

procedures for the N-oxidation of pyridine derivatives. The following protocol is a representative example.

Reaction: Oxidation of isonicotinic acid.

Reagents and Materials:

- Isonicotinic acid
- Glacial acetic acid
- Hydrogen peroxide (30% solution)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Crystallization dish
- Buchner funnel and filter paper
- pH meter or pH paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid in glacial acetic acid.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

- After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess acetic acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is close to the isoelectric point of **isonicotinic acid N-oxide** (approximately pH 3.5).
- The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold deionized water to remove any remaining salts.
- Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure **isonicotinic acid N-oxide**.
- Dry the purified crystals under vacuum.

Isolation of Isonicotinic Acid N-Oxide from Biotransformation of Isoniazid

Isonicotinic acid N-oxide can be produced and isolated from the biotransformation of isoniazid by certain microorganisms, such as *Aspergillus niger*.^[1]

Organism and Culture Conditions:

- *Aspergillus niger*
- Sabouraud dextrose broth

Procedure:

- Cultivate *Aspergillus niger* in Sabouraud dextrose broth.

- Introduce isoniazid into the culture medium.
- Incubate the culture for a period sufficient for biotransformation to occur.
- After incubation, extract the culture medium with a suitable organic solvent (e.g., ethyl acetate).
- Concentrate the organic extract under reduced pressure.
- Subject the concentrated extract to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate the metabolites.
- Monitor the fractions by TLC and combine those containing **isonicotinic acid N-oxide**.
- Further purify the combined fractions by size-exclusion chromatography (e.g., Sephadex LH-20) if necessary.
- Characterize the purified compound using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, DMSO- d_6): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the N-oxide and carboxylic acid groups.
- ^{13}C NMR (100 MHz, DMSO- d_6): The carbon NMR spectrum will display distinct resonances for the six carbon atoms in the molecule, including the carboxyl carbon and the five carbons of the pyridine N-oxide ring.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands:

- A broad O-H stretching band for the carboxylic acid group.

- A C=O stretching band for the carboxylic acid.
- N-O stretching vibration.
- C-H and C=C/C=N stretching and bending vibrations of the pyridine ring.

3.3.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The expected $[M-H]^-$ ion for **isonicotinic acid N-oxide** is m/z 138.02.

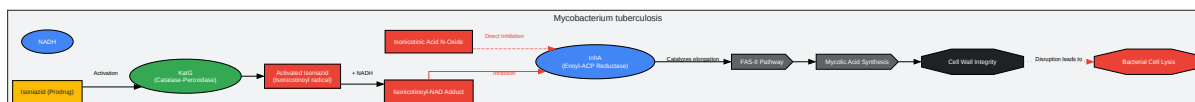
3.3.4. UV-Vis Spectroscopy

The UV-Vis absorption spectrum of **isonicotinic acid N-oxide** in a suitable solvent (e.g., water or ethanol) will show characteristic absorption maxima. For the related nicotinic acid N-oxide, a λ_{max} at 254 nm has been reported.[3]

Mechanism of Action as an InhA Inhibitor

Isonicotinic acid N-oxide is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and unique components of the mycobacterial cell wall. The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.

The following diagram illustrates the proposed mechanism of action.



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Mechanism of InhA inhibition by isoniazid metabolites.

Conclusion

Isonicotinic acid N-oxide is a molecule of significant interest in the context of tuberculosis research. As a direct inhibitor of InhA, it circumvents the common resistance mechanism to isoniazid that involves mutations in the activating enzyme KatG. This technical guide has provided a comprehensive overview of its chemical identity, properties, and biological activity, along with relevant experimental protocols. Further research into the synthesis, formulation, and in vivo efficacy of **isonicotinic acid N-oxide** and its derivatives may lead to the development of novel anti-tuberculosis agents.

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